Versicolorins

Vue d'ensemble

Description

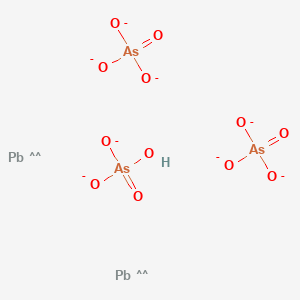

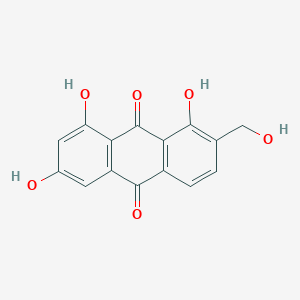

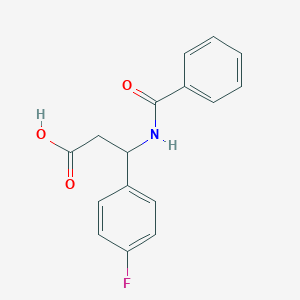

Versicolorins are pigments produced by the mycelium of Aspergillus versicolor . There are three types of versicolorins: A, B, and C . Versicolorin A is an anthraquinoid pigment with three hydroxyl groups and a vinyl ether system contained in a five-membered ring .

Synthesis Analysis

Versicolorins are metabolites from the mycelium of Aspergillus versicolor . Versicolorin A trimethyl ether was hydrogenated to a dihydro-derivative, and by oxidation gave 3,5-dimethoxyphthalic acid and a hydroxy acid which may be 1,6,8-trimethoxy-3-hydroxy anthraquinone-2-carboxylic acid .Molecular Structure Analysis

Versicolorin A has the molecular formula C18H10O7 . It is an anthraquinoid pigment having three hydroxyl groups and a vinyl ether system contained in a five-membered ring . Versicolorin B has the molecular formula C18H12O7 . Versicolorin C also has the molecular formula C18H12O7 .Chemical Reactions Analysis

Versicolorin A trimethyl ether was hydrogenated to a dihydro-derivative, and by oxidation gave 3,5-dimethoxyphthalic acid and a hydroxy acid which may be 1,6,8-trimethoxy-3-hydroxy anthraquinone-2-carboxylic acid .Physical And Chemical Properties Analysis

Versicolorin A is fine orange yellow needles with a melting point of 289°C (decomp.) . Versicolorin B is also fine orange yellow needles with a melting point of 298°C (decomp.) . Versicolorin C is orange red needles with a melting point of >310°C .Applications De Recherche Scientifique

1. Anticancer and Immunomodulatory Effects

Versicolorins, particularly found in Trametes versicolor (Coriolus versicolor), exhibit significant anticancer and immunomodulatory properties. These effects are primarily attributed to the polysaccharides, such as polysaccharide peptide (PSP) and Polysaccharide-K (PSK). Studies have shown direct cytotoxicity to cancer cells and immunostimulatory effects, including enhancing immune cell activity and cytokine production, and inhibiting cancer growth. Such properties have led to their use as adjuvant therapies in cancer treatment (Habtemariam, 2020), (Saleh, Rashedi, & Keating, 2017), (Jędrzejewski, Pawlikowska, Sobocińska, & Wrotek, 2023).

2. Enhancing Biogas Production

The application of Trametes versicolor for corn silage pretreatment has been investigated for its impact on biogas productivity. The use of fungal-based solid-state pretreated corn silage resulted in enhanced methane generation, suggesting a positive effect on biogas production processes (Tišma, Planinić, Bucić-Kojić, Panjičko, Zupančič, & Zelić, 2018).

3. Antidiabetic and Antioxidative Properties

Studies involving Spirulina versicolor have demonstrated its potential in improving insulin sensitivity and attenuating hyperglycemia-induced oxidative stress. This is particularly notable in the context of managing diabetes and associated metabolic disorders (Hozayen, Mahmoud, Soliman, & Mostafa, 2016).

4. Agricultural and Food Safety Applications

Versicolorin A, a component of versicolorins, has been utilized in predictive models for aflatoxin contamination risk in stored corn. Such applications are critical in enhancing food safety and establishing early warning systems for aflatoxin contamination (Jiang, Zheng, Wang, Zhang, Yao, Xie, & Liu, 2019), (Zheng, Wei, Li, Zhang, Xie, Yao, & Liu, 2020).

Mécanisme D'action

Safety and Hazards

Aspergillus versicolor and A. flavus are primary colonizers in damp dwellings, and they produce sterigmatocystin (ST) and aflatoxin B1 (AFB1), respectively . These hepatotoxic and carcinogenic mycotoxins and their precursors and derivatives possess a furofuran ring, which has proven responsible for their toxicity .

Propriétés

IUPAC Name |

1,6,8-trihydroxy-2-(hydroxymethyl)anthracene-9,10-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10O6/c16-5-6-1-2-8-12(13(6)19)15(21)11-9(14(8)20)3-7(17)4-10(11)18/h1-4,16-19H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDVJCGYYQILFQU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1CO)O)C(=O)C3=C(C2=O)C=C(C=C3O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70143559 | |

| Record name | Versicolorins | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70143559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Versicolorins | |

CAS RN |

10088-98-9 | |

| Record name | Versicolorins | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010088989 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Versicolorins | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70143559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Formyl-8-methyl-8-azabicyclo[3.2.1]oct-2-ene](/img/structure/B157928.png)

![6,7-dihydro-5H-cyclopenta[d]pyrimidine-2,4-diamine](/img/structure/B157947.png)